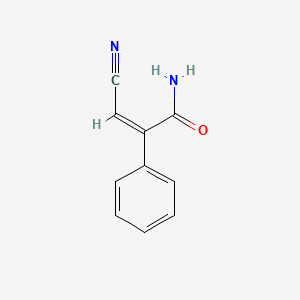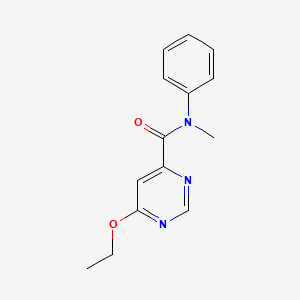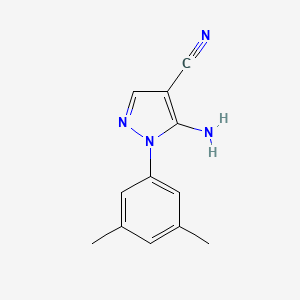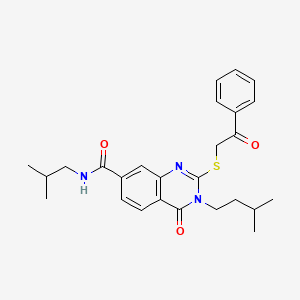
(Z)-3-cyano-2-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-cyano-2-phenylprop-2-enamide, also known as (Z)-3-phenylacrylamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the α,β-unsaturated amide family and has a molecular formula of C10H8N2O.
Mecanismo De Acción
The mechanism of action of (Z)-3-cyano-2-phenylprop-2-enamide varies depending on its application. In medicine, this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 enzymes. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
In agriculture, (Z)-3-cyano-2-phenylprop-2-enamide inhibits the growth of weeds by interfering with their photosynthesis process. It does this by inhibiting the electron transport chain in photosystem II, which is responsible for generating ATP and NADPH in plants.
Biochemical and Physiological Effects:
(Z)-3-cyano-2-phenylprop-2-enamide has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties.
In agriculture, (Z)-3-cyano-2-phenylprop-2-enamide inhibits the growth of weeds by interfering with their photosynthesis process. This can lead to a reduction in crop yield loss due to weed competition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-3-cyano-2-phenylprop-2-enamide in lab experiments include its low cost and its ability to inhibit the growth of cancer cells, bacteria, and fungi. However, this compound has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on (Z)-3-cyano-2-phenylprop-2-enamide. In medicine, further studies could investigate its potential use in combination with other anticancer drugs to enhance its efficacy. In agriculture, research could focus on developing more effective herbicides based on this compound. In material science, future research could explore the use of (Z)-3-cyano-2-phenylprop-2-enamide in the development of more efficient organic electronic devices.
Métodos De Síntesis
The synthesis of (Z)-3-cyano-2-phenylprop-2-enamide can be achieved through various methods. One of the most commonly used methods is the Knoevenagel condensation reaction, which involves the reaction between benzaldehyde and malononitrile in the presence of a base catalyst such as piperidine. The resulting product is then subjected to a decarboxylation reaction to yield (Z)-3-cyano-2-phenylprop-2-enamide.
Aplicaciones Científicas De Investigación
(Z)-3-cyano-2-phenylprop-2-enamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.
In agriculture, (Z)-3-cyano-2-phenylprop-2-enamide has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds by interfering with their photosynthesis process.
In material science, this compound has been studied for its potential use in the development of organic electronic devices such as OLEDs (organic light-emitting diodes) and solar cells.
Propiedades
IUPAC Name |
(Z)-3-cyano-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSIXTNLSYCMDY-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-Cyano-2-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2543992.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(2,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2543997.png)

![(E)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2544000.png)
![7-Ethyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2544004.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2544007.png)
![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2544010.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2544011.png)
![2-[5-(Dimethylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetic acid;hydrochloride](/img/structure/B2544012.png)
